6-mercaptopurine riboside
6-mercaptopurine riboside
Thioinosine is a sulfhydryl analog of inosine and an antimetabolite with potential antineoplastic and immunosuppressive properties. Thioinosine interferes with de novo purine synthesis and perturbs the pool of nucleotides necessary for DNA replication. As a result, this agent inhibits DNA synthesis, blocks cellular proliferation and induces apoptosis.
Sulfhydryl analog of INOSINE that inhibits nucleoside transport across erythrocyte plasma membranes, and has immunosuppressive properties. It has been used similarly to MERCAPTOPURINE in the treatment of leukemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p503)
Sulfhydryl analog of INOSINE that inhibits nucleoside transport across erythrocyte plasma membranes, and has immunosuppressive properties. It has been used similarly to MERCAPTOPURINE in the treatment of leukemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p503)
Brand Name:
Vulcanchem
CAS No.:
574-25-4
VCID:
VC20777304
InChI:
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
SMILES:
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula:
C10H12N4O4S
Molecular Weight:
284.29 g/mol
6-mercaptopurine riboside
CAS No.: 574-25-4
Cat. No.: VC20777304
Molecular Formula: C10H12N4O4S
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thioinosine is a sulfhydryl analog of inosine and an antimetabolite with potential antineoplastic and immunosuppressive properties. Thioinosine interferes with de novo purine synthesis and perturbs the pool of nucleotides necessary for DNA replication. As a result, this agent inhibits DNA synthesis, blocks cellular proliferation and induces apoptosis. Sulfhydryl analog of INOSINE that inhibits nucleoside transport across erythrocyte plasma membranes, and has immunosuppressive properties. It has been used similarly to MERCAPTOPURINE in the treatment of leukemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p503) |
|---|---|
| CAS No. | 574-25-4 |
| Molecular Formula | C10H12N4O4S |
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
| Standard InChI | InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) |
| Standard InChI Key | NKGPJODWTZCHGF-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| SMILES | C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
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